

bismuth versus antimony: a comparative study for thermoelectric applications

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Bismuth vs. Antimony: A Comparative Study for Thermoelectric Applications

A detailed guide for researchers and scientists on the thermoelectric properties of **bismuth** and antimony, presenting a comparative analysis of their performance, experimental data, and underlying physical principles.

In the quest for efficient and environmentally friendly energy conversion technologies, thermoelectric materials, which can directly convert heat into electrical energy and vice versa, have garnered significant attention. Among the various candidates, the semimetals **bismuth** (Bi) and antimony (Sb), along with their alloys, have emerged as prominent materials, particularly for near-room-temperature applications. This guide provides a comprehensive comparison of **bismuth** and antimony for thermoelectric applications, summarizing their key performance metrics, detailing experimental methodologies for their characterization, and illustrating the fundamental principles governing their thermoelectric behavior.

Performance Comparison: A Quantitative Analysis

The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT , defined as $ZT = (S^2\sigma T)/\kappa$, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. A higher ZT value indicates a more efficient thermoelectric material. The following tables summarize the key thermoelectric properties of elemental **bismuth** and antimony, as well as their important alloys.

Table 1: Thermoelectric Properties of Elemental **Bismuth** and Antimony at Room Temperature

Property	Bismuth (Bi)	Antimony (Sb)
Seebeck Coefficient (S) ($\mu\text{V/K}$)	~ -70	$\sim +47$ [1]
Electrical Conductivity (σ) (S/m)	$\sim 7.7 \times 10^5$ [2]	$\sim 2.5 \times 10^6$ [3] [4]
Thermal Conductivity (κ) (W/m·K)	~ 8 [2] [5]	~ 24 [3] [6] [7]
Figure of Merit (ZT)	Low	Low

Note: The thermoelectric properties of elemental **bismuth** and antimony are modest. Their primary use in thermoelectrics is as alloying elements.

Table 2: Thermoelectric Properties of Key **Bismuth** and Antimony Alloys

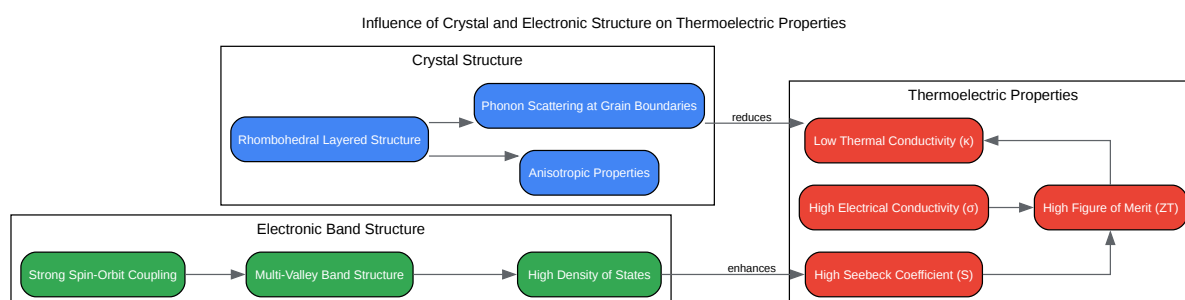
Material	Type	Seebeck Coefficient (S) ($\mu\text{V/K}$)	Electrical Conductivity (σ) (S/cm)	Thermal Conductivity (κ) (W/m·K)	Peak ZT	Temperature for Peak ZT
Bi_2Te_3	n-type	-170 to -287 [8] [9]	~ 1000 [10]	~ 1.2 [8]	~ 1.0	Room Temperature
Bi_2Te_3	p-type	+160 [9]	~ 1000 [10]	~ 1.2	~ 1.0	Room Temperature
$\text{Bi}_{0.5}\text{Sb}_{1.5}\text{Te}_3$	p-type	-	-	-	~ 1.4 [11]	100 °C
$\text{Bi}_{88}\text{Sb}_{12}$	n-type	~ -110 (at 300K) [12]	-	-	~ 0.52 (zT) [12]	100-300 K

Bismuth telluride (Bi_2Te_3) and its alloys with antimony are the most widely used thermoelectric materials for near-room-temperature applications.[9] N-type Bi_2Te_3 is typically doped with elements like selenium, while p-type is doped with antimony.[8] Nanostructuring techniques, such as ball milling followed by hot pressing, have been shown to significantly enhance the ZT of these alloys by reducing the lattice thermal conductivity.[11]

The Physics Behind the Performance: Crystal and Electronic Structure

The favorable thermoelectric properties of **bismuth** and antimony chalcogenides stem from their unique crystal and electronic band structures. Both Bi_2Te_3 and Sb_2Te_3 possess a rhombohedral crystal structure with a layered arrangement of atoms. This layered structure leads to anisotropic thermoelectric properties and contributes to a low lattice thermal conductivity, which is beneficial for a high ZT.

The electronic band structure of these materials is characterized by multiple valleys in the conduction and valence bands. This multi-valley feature leads to a high density of states near the band edges, which in turn results in a large Seebeck coefficient for a given carrier concentration. The presence of heavy elements like **bismuth** and antimony also contributes to a strong spin-orbit coupling, which influences the band structure and transport properties.[13]



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Fig. 1: Relationship between structure and thermoelectric properties.

Experimental Protocols for Thermoelectric Characterization

Accurate and reliable measurement of thermoelectric properties is crucial for material development and comparison. The following section outlines the standard experimental protocols for characterizing the key thermoelectric parameters.

Measurement of Seebeck Coefficient and Electrical Conductivity

A common method for simultaneously measuring the Seebeck coefficient and electrical conductivity is the four-point probe technique.

- **Sample Preparation:** The material is typically cut into a rectangular bar or a cylindrical shape. Four electrical contacts are made to the sample at specific distances.
- **Seebeck Coefficient Measurement:** A temperature gradient (ΔT) is established across the length of the sample by heating one end and cooling the other. The resulting thermoelectric voltage (ΔV) is measured between the two inner probes. The Seebeck coefficient is then calculated as $S = -\Delta V / \Delta T$.
- **Electrical Conductivity Measurement:** A known DC current (I) is passed through the two outer probes, and the voltage drop (V) across the two inner probes is measured. The electrical resistance (R) is calculated using Ohm's law ($R = V / I$). The electrical conductivity is then determined from the resistance, the cross-sectional area (A) of the sample, and the distance (L) between the inner probes using the formula $\sigma = L / (R \cdot A)$.

Measurement of Thermal Conductivity

The thermal conductivity (κ) is often the most challenging property to measure accurately. The laser flash method is a widely used technique for determining the thermal diffusivity (α), from which the thermal conductivity can be calculated.

- Principle: A short pulse of high-intensity light (from a laser or xenon flash lamp) irradiates the front surface of a small, disc-shaped sample.^{[14][15][16]} An infrared detector monitors the temperature rise on the rear surface of the sample as a function of time.
- Calculation: The thermal diffusivity (α) is determined from the time it takes for the rear surface temperature to reach half of its maximum rise. The thermal conductivity is then calculated using the equation $\kappa = \alpha \cdot \rho \cdot C_p$, where ρ is the density of the material and C_p is its specific heat capacity. Both density and specific heat capacity must be measured independently.

Measurement of Carrier Concentration and Mobility

The Hall effect measurement is a standard technique to determine the carrier concentration and mobility of charge carriers in a material.

- Principle: A current is passed through a thin, rectangular sample, and a magnetic field is applied perpendicular to the direction of the current. The Lorentz force acting on the charge carriers creates a transverse voltage, known as the Hall voltage (V_H), across the sample.
- Calculation: The Hall coefficient (R_H) is calculated from the Hall voltage, the current, the magnetic field strength, and the sample thickness. The carrier concentration (n) is then determined from the Hall coefficient ($n = 1 / (e \cdot R_H)$), where e is the elementary charge. The carrier mobility (μ) can be calculated from the electrical conductivity and the carrier concentration ($\mu = \sigma / (n \cdot e)$).

Experimental Workflow for Thermoelectric Material Characterization

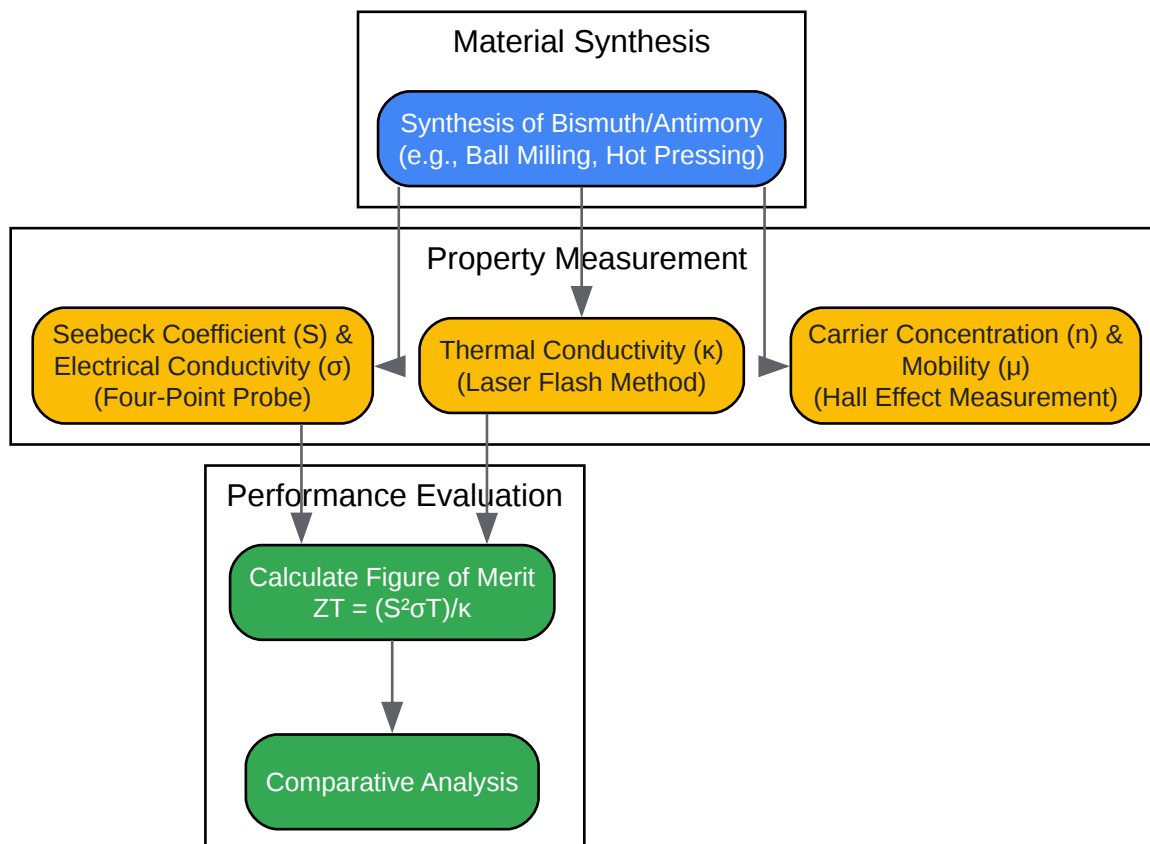
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Fig. 2: Workflow for thermoelectric material characterization.

Conclusion

Both **bismuth** and antimony are crucial elements in the field of thermoelectrics, primarily through their alloys. **Bismuth** telluride-based materials, often alloyed with antimony, remain the state-of-the-art for near-room-temperature applications due to their favorable combination of a high Seebeck coefficient, good electrical conductivity, and low thermal conductivity. The unique crystal and electronic structures of these materials are fundamental to their high thermoelectric performance. Continued research, particularly in nanostructuring and band structure engineering, holds the promise of further enhancing the figure of merit of **bismuth** and antimony-based thermoelectric materials, paving the way for more efficient and widespread applications in waste heat recovery and solid-state cooling.

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